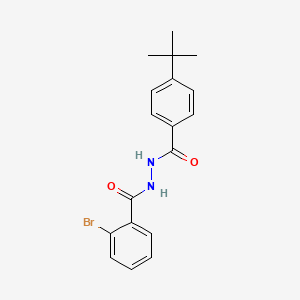
N-(diphenylmethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diphenylmethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as BIT, is a chemical compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. BIT is a heterocyclic compound that contains a benzisothiazole ring system, which has been shown to possess unique physicochemical properties that make it an attractive candidate for various research applications.
作用機序
The mechanism of action of BIT is not fully understood, but it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which has been shown to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects
BIT has been shown to possess a range of biochemical and physiological effects, including the ability to scavenge reactive oxygen species and to induce apoptosis in cancer cells. BIT has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using BIT in lab experiments is its relatively low toxicity compared to other heterocyclic compounds. This makes it a safer alternative for use in research applications. However, one of the limitations of using BIT is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on BIT, including the development of new synthetic methods for the production of BIT, the investigation of its potential as a drug candidate for the treatment of Alzheimer's disease, and the exploration of its antimicrobial properties for the development of new antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of BIT and its potential applications in various fields of scientific research.
Conclusion
In conclusion, N-(diphenylmethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, or BIT, is a heterocyclic compound that has shown promise in a wide range of scientific research applications. Its unique physicochemical properties and low toxicity make it an attractive candidate for further research, and its potential applications in the fields of Alzheimer's disease treatment, antimicrobial agent development, and photodynamic therapy make it an exciting area of study for future research.
合成法
The synthesis of BIT involves the reaction of N,N-diphenylamine with sulfur and chloramine-T in the presence of acetic acid. The resulting product is then oxidized with hydrogen peroxide to form BIT. This method has been shown to produce high yields of pure BIT and is relatively easy to perform.
科学的研究の応用
BIT has been used in a wide range of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for the treatment of Alzheimer's disease. BIT has also been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-benzhydryl-1,1-dioxo-1,2-benzothiazol-3-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-25(24)18-14-8-7-13-17(18)20(22-25)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJFANXCPDQQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C3C4=CC=CC=C4S(=O)(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6122364.png)
![2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6122371.png)
![3-(2-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6122376.png)
![3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6122379.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6122399.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B6122411.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6122420.png)
![9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B6122435.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6122447.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6122454.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6122468.png)